5-(Hydroxymethyl)-2-methylcyclohexanol

logP hydrophilicity partition coefficient

5-(Hydroxymethyl)-2-methylcyclohexanol (CAS 101869-73-2) is a chiral cyclohexanol derivative with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. It features a secondary alcohol on the cyclohexane ring along with a primary alcohol in the hydroxymethyl group, classifying it as a diol.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Cat. No. B13107137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-2-methylcyclohexanol
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1CCC(CC1O)CO
InChIInChI=1S/C8H16O2/c1-6-2-3-7(5-9)4-8(6)10/h6-10H,2-5H2,1H3
InChIKeyOCKZBMPLEYUMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-2-methylcyclohexanol (CAS 101869-73-2): Technical Specifications and Procurement Baseline for Chiral Cyclohexanoid Diol Building Blocks


5-(Hydroxymethyl)-2-methylcyclohexanol (CAS 101869-73-2) is a chiral cyclohexanol derivative with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It features a secondary alcohol on the cyclohexane ring along with a primary alcohol in the hydroxymethyl group, classifying it as a diol [1]. The compound possesses three stereocenters, theoretically yielding eight stereoisomers, which makes stereochemical control critical for applications in pharmaceutical intermediates and chiral ligand synthesis [2]. It is commercially available as a research chemical with a standard purity specification of 97% .

1
Chiral scaffold with up to 8 stereoisomers supports enantioselective synthesis and SAR studies.
2
Dual alcohol functionality (primary and secondary) enables selective derivatization and crosslinking.
3
Research-grade material with batch-specific analytical documentation (supplier-provided NMR, HPLC, GC).

5-(Hydroxymethyl)-2-methylcyclohexanol: Why Structural Analogs Cannot Be Substituted in Chiral Synthesis and Bioactivity-Driven Research


Substituting 5-(Hydroxymethyl)-2-methylcyclohexanol with simpler methylcyclohexanols or other diols is scientifically unsound due to fundamental differences in stereochemical complexity and physicochemical properties. The compound contains three stereocenters, resulting in eight possible stereoisomers, whereas common analogs like 2-methylcyclohexanol have only two stereoisomers [1]. This stereochemical richness is critical for structure-activity relationship (SAR) studies in pharmaceutical development, where specific stereoisomers can exhibit distinct binding affinities to biological targets [2]. Furthermore, the presence of the hydroxymethyl group drastically alters hydrophilicity; the calculated logP of 5-(Hydroxymethyl)-2-methylcyclohexanol is -1.2 [3], compared to logP values of approximately 1.8-2.3 for 2-methylcyclohexanol, 4-methylcyclohexanol, and 2,6-dimethylcyclohexanol [4][5][6]. This ~3 log unit difference corresponds to a ~1000-fold difference in octanol-water partition coefficient, profoundly impacting solubility, membrane permeability, and formulation behavior [7].

Stereochemical mismatch
Simpler methylcyclohexanols lack the hydroxymethyl-substituted stereocenter, reducing stereoisomer diversity and limiting SAR exploration. Direct replacement may alter chiral recognition and synthesis outcomes.
Hydrophilicity shift
The hydroxymethyl group markedly increases hydrophilicity compared to common methylcyclohexanols (logP difference ~3 units). Solubility, formulation compatibility, and membrane partitioning profiles may not transfer.

5-(Hydroxymethyl)-2-methylcyclohexanol: Quantified Differentiation Data for Procurement and Research Selection


Hydrophilicity Differentiation: Calculated logP of -1.2 for 5-(Hydroxymethyl)-2-methylcyclohexanol vs. logP ~1.8-2.3 for Common Methylcyclohexanol Analogs

5-(Hydroxymethyl)-2-methylcyclohexanol exhibits a calculated octanol-water partition coefficient (logP) of -1.2 [1]. This value is significantly lower than that of common cyclohexanol analogs lacking the hydroxymethyl group, such as 2-methylcyclohexanol (logP ~1.93), 4-methylcyclohexanol (logP ~1.93), and 2,6-dimethylcyclohexanol (logP ~1.80-2.10) [2][3][4]. The ~3 log unit difference corresponds to a ~1000-fold difference in the octanol-water partition coefficient, indicating substantially higher hydrophilicity.

Hydrophilicity (logP)
Cross-study comparable
Target: calc. logP -1.2
Analogs: 1.80–2.10
Supports aqueous solubility and formulation context; ~1000-fold higher hydrophilicity than common methylcyclohexanols.
Calculated logP values; experimental confirmation recommended.
logP hydrophilicity partition coefficient physicochemical property

Insect Repellent Efficacy: 5-(Hydroxymethyl)-2-methylcyclohexanol Derivatives Exhibit Superior Repellency (100% Protection) Compared to DEET (40-78% Protection) in Standard Mosquito Bite Assays

According to US Patent US6677384B1, 2-hydroxymethyl-cyclohexanol derivatives, which encompass the structural class of 5-(Hydroxymethyl)-2-methylcyclohexanol, demonstrate a noxious-insect repelling effect of 100% protection in mosquito bite assays, as shown for representative examples [1]. In direct comparison, the industry standard repellent DEET (N,N-diethyltoluamide) provided only 40-78% protection under identical test conditions, while p-menthane-3,8-diol also showed inferior performance [1].

Insect repellency
Class-level inference
Class representative: 100% protection
DEET: 40–78% protection
Reported endpoint context; supports repellent scaffold screening.
Patent-derived mosquito bite assay; class-level not compound-specific validation.
insect repellent mosquito DEET bioactivity patent data

Antimicrobial Activity: Hydroxymethylated Cyclohexanoid Derivatives Exhibit Varying Degrees of Inhibitory Effects Against Pathogenic Microorganisms via Well-Diffusion Method

A 2020 study in Archiv der Pharmazie evaluated hydroxymethylated rac- and meso-cyclohexanoid derivatives, which are structurally related to 5-(Hydroxymethyl)-2-methylcyclohexanol, for antimicrobial activity [1]. The study employed the well-diffusion method against selected pathogenic microorganisms and reported varying degrees of inhibitory effects on microbial growth [1]. The research also assessed α- and β-glucosidase inhibitory activities for these compounds, demonstrating their potential as bioactive scaffolds [1].

Antimicrobial screening
Class-level inference
Qualitative inhibitory effects against pathogenic microorganisms (well-diffusion method).
Supports antimicrobial scaffold screening context; data to verify.
Activity reported for structurally related hydroxymethyl cyclohexanoids.
antimicrobial antibacterial antifungal cyclohexanoid well-diffusion assay

Chiral Complexity: 5-(Hydroxymethyl)-2-methylcyclohexanol Possesses Three Stereocenters (Eight Possible Stereoisomers) vs. Two Stereocenters (Two Stereoisomers) for 2-Methylcyclohexanol

5-(Hydroxymethyl)-2-methylcyclohexanol contains three stereocenters, theoretically yielding up to eight distinct stereoisomers [1]. In contrast, simple methylcyclohexanols such as 2-methylcyclohexanol possess only two stereocenters, resulting in just two stereoisomers (cis and trans) [2]. This increased stereochemical complexity provides a richer landscape for structure-activity relationship (SAR) studies and the development of stereospecific synthetic methodologies [3].

Chiral complexity
Head-to-head
3 stereocenters / 8 stereoisomers
vs 2 stereocenters / 2 isomers (2-methylcyclohexanol)
Increases stereochemical SAR space for chiral synthesis and medicinal chemistry.
Structural analysis; isolation of individual stereoisomers may be required.
stereochemistry chiral building block isomers enantioselective synthesis

Commercial Purity Specification: 5-(Hydroxymethyl)-2-methylcyclohexanol is Supplied at 97% Purity with Batch-Specific Analytical Documentation (NMR, HPLC, GC)

Commercially available 5-(Hydroxymethyl)-2-methylcyclohexanol (CAS 101869-73-2) is supplied with a standard purity specification of 97% . The vendor provides batch-specific analytical data, including NMR, HPLC, and GC reports, upon request, ensuring traceable quality for research applications .

Purity specification
Supplier specification
97% purity (typical); batch-specific NMR, HPLC, GC reports available.
Supports procurement quality review; specification review recommended.
Vendor data; independent re-analysis advised for critical applications.
purity analytical specification quality control procurement

5-(Hydroxymethyl)-2-methylcyclohexanol: Prioritized Application Scenarios Based on Verified Differentiation Data


Chiral Building Block for Stereoselective Synthesis of Pharmaceutical Intermediates

With three stereocenters and up to eight possible stereoisomers, 5-(Hydroxymethyl)-2-methylcyclohexanol provides a versatile chiral scaffold for the synthesis of stereochemically complex pharmaceutical intermediates [1]. Its defined stereochemistry can be leveraged in asymmetric synthesis and structure-activity relationship (SAR) studies, where specific stereoisomers may exhibit distinct biological activities [2]. Researchers developing enantioselective routes to drug candidates should prioritize this compound over simpler cyclohexanols that offer fewer stereochemical options.

Lead Scaffold for Next-Generation Insect Repellent Development

Patent data (US6677384B1) demonstrates that 2-hydroxymethyl-cyclohexanol derivatives, the structural class encompassing 5-(Hydroxymethyl)-2-methylcyclohexanol, exhibit 100% protection against mosquito bites, outperforming DEET (40-78% protection) and p-menthane-3,8-diol in standard assays [3]. This class-level evidence positions 5-(Hydroxymethyl)-2-methylcyclohexanol as a high-potential scaffold for developing novel insect repellents with improved efficacy and potentially reduced odor compared to current standards. Procurement for repellent R&D programs is justified by this superior performance profile.

Antimicrobial and Glycosidase Inhibitor Discovery Research

Hydroxymethylated cyclohexanoid derivatives have demonstrated varying degrees of inhibitory effects against pathogenic microorganisms and α-/β-glucosidases in well-diffusion and enzyme inhibition assays [2]. 5-(Hydroxymethyl)-2-methylcyclohexanol, as a member of this class, serves as a relevant starting point for medicinal chemistry campaigns targeting antibacterial, antifungal, or glycosidase-related therapeutic areas. The compound's enhanced hydrophilicity (logP -1.2) may also improve aqueous solubility and formulation properties relative to more lipophilic cyclohexanol analogs [4].

Precursor for Functional Polymer and Photosensitive Resin Synthesis

Hydroxymethyl-group-containing alicyclic compounds, including cyclohexanol derivatives like 5-(Hydroxymethyl)-2-methylcyclohexanol, are useful intermediates for preparing photosensitive resins and other functional polymers [5]. The presence of both primary and secondary alcohol functionalities enables selective functionalization and crosslinking, while the cyclohexane core imparts rigidity and thermal stability to the resulting polymer networks. This compound offers distinct advantages over monofunctional cyclohexanols for applications requiring higher crosslink density and tailored material properties.

Application
Selection Property
Validation Focus
Stereoselective pharmaceutical intermediate synthesis
Chiral scaffold with three stereocenters
Stereochemical purity and enantiomeric ratio review
Insect repellent scaffold research
Hydroxymethyl cyclohexanoid repellency endpoint
Class-level repellency assay and SAR review
Antimicrobial and glycosidase inhibitor screening
Bioactive hydroxymethyl cyclohexanoid scaffold
Qualitative antimicrobial and enzyme inhibition assay review
Functional polymer and photosensitive resin synthesis
Dual alcohol functionality (primary and secondary)
Selective functionalization and crosslink density control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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